molecular formula C2H3ClINO B1629252 2-Chloro-2-iodoacetamide CAS No. 62872-35-9

2-Chloro-2-iodoacetamide

Cat. No. B1629252
CAS RN: 62872-35-9
M. Wt: 219.41 g/mol
InChI Key: UWWIMPAKBITDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-2-iodoacetamide is a carboxamide.

Scientific Research Applications

Alkylation in Proteomics

2-Chloroacetamide, an analog of 2-chloro-2-iodoacetamide, has been suggested as an alternative to iodoacetamide for alkylation in proteomic sample preparation. It was believed to reduce off-target alkylation, but it also leads to adverse effects like methionine oxidation and oxidation of tryptophan. These findings highlight the complex trade-offs in selecting alkylating reagents for proteomics (Hains & Robinson, 2017).

Radical Additions in Organic Synthesis

2-Iodoacetamide, closely related to this compound, has been employed in radical reactions. For instance, a mixture of 2-iodoacetamide and 5-hexen-1-ol in water in the presence of a water-soluble radical initiator yielded γ-lactones, demonstrating its utility in organic synthesis (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 2001).

Disinfection By-Products in Water Treatment

Iodoacetamide, closely related to this compound, has been studied in the context of disinfection by-products (DBPs) in water treatment. The formation of haloacetic acids and trihalomethanes, including iodinated forms, during water disinfection processes, has been a significant area of research (Xue et al., 2017).

Protein Labeling in Biochemistry

2-Iodoacetamide derivatives are useful in biochemistry for protein labeling. A bifunctional rhodamine dye with 2-(iodoacetamido)ethyl substituents has been synthesized for two-site, 1:1 labeling of proteins, illustrating the applicability of iodoacetamide derivatives in studying protein structures (Corrie, Craik, & Munasinghe, 1998).

Impact on Insulin Receptor Activities

Iodoacetamide, similar in function to this compound, has been shown to enhance the autophosphorylation and kinase activity of insulin receptors. This indicates its potential utility in studying the biochemical pathways involved in insulin signaling (Li, Moule, & Yip, 1991).

Understanding Protein and RNA Interactions

2-Iodoacetamide has been used to study the interactions between proteins and RNA in ribosomes. This application showcases its utility in understanding the molecular mechanisms of protein synthesis and function (Cheng & McAllister, 1973).

properties

IUPAC Name

2-chloro-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClINO/c3-1(4)2(5)6/h1H,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWIMPAKBITDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617917
Record name 2-Chloro-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62872-35-9
Record name 2-Chloro-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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